

WAY-161503 Hydrochloride: A Technical Guide for Researchers

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Compound of Interest

Compound Name: (Rac)-WAY-161503 hydrochloride

Cat. No.: B160667

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CAS Number: 276695-22-8

Chemical Name: 8,9-Dichloro-2,3,4,4a-tetrahydro-1H-pyrazino[1,2-a]quinoxalin-5(6H)-one hydrochloride

WAY-161503 hydrochloride is a potent and selective agonist for the serotonin 5-HT_{2C} receptor, a G-protein coupled receptor extensively studied for its role in mood, appetite, and other central nervous system functions.^{[1][2]} This technical guide provides a comprehensive overview of WAY-161503 hydrochloride, including its chemical properties, mechanism of action, pharmacological data, and relevant experimental protocols, intended for researchers, scientists, and drug development professionals.

Chemical and Physical Properties

WAY-161503 hydrochloride is a white solid compound with the molecular formula C₁₁H₁₁Cl₂N₃O·HCl and a molecular weight of 308.59 g/mol.^{[1][3]} It is soluble in organic solvents such as DMSO, chloroform, dichloromethane, ethyl acetate, and acetone.^{[2][3]} For long-term storage, it is recommended to be desiccated at room temperature or -20°C.^{[1][2]}

Property	Value	Reference
CAS Number	276695-22-8	[1][4]
Molecular Formula	C ₁₁ H ₁₁ Cl ₂ N ₃ O·HCl	[1][3]
Molecular Weight	308.59 g/mol	[1][3]
Appearance	White solid powder	[2][3]
Purity	≥98% (HPLC)	[1]
Solubility	Soluble in DMSO, Chloroform, Dichloromethane, Ethyl Acetate, Acetone	[2][3]
Storage	Desiccate at room temperature or -20°C	[1][2]

Mechanism of Action and Pharmacology

WAY-161503 acts as a potent agonist at the 5-HT_{2C} receptor.[1] It displays selectivity for the 5-HT_{2C} receptor over other serotonin receptor subtypes, particularly 5-HT_{2A} and 5-HT_{2B}. [5][6] Activation of the 5-HT_{2C} receptor by WAY-161503 stimulates intracellular signaling pathways, including the mobilization of intracellular calcium and the formation of inositol phosphate. [5][6]

Receptor Binding Affinity

Radioligand binding assays have been employed to determine the affinity of WAY-161503 for various serotonin receptors. The compound demonstrates a high affinity for the human 5-HT_{2C} receptor.

Receptor Subtype	Radioligand	K _i (nM)	Reference
Human 5-HT _{2C}	[¹²⁵ I]DOI (agonist)	3.3 ± 0.9	[5][6]
Human 5-HT _{2C}	[³ H]Mesulergine (antagonist)	32 ± 6	[5][6]
Human 5-HT _{2A}	[¹²⁵ I]DOI	18	[5][6]
Human 5-HT _{2B}	[³ H]5-HT	60	[5][6]

Functional Activity

Functional assays in cell lines expressing human 5-HT₂ receptors confirm the agonistic properties of WAY-161503. It acts as a full agonist at the 5-HT_{2C} receptor.

Assay	Receptor Subtype	EC ₅₀ (nM)	Efficacy (E _{max})	Reference
[³ H]Inositol Phosphate Formation	Human 5-HT _{2C}	8.5	Full agonist	[5] [6]
Calcium Mobilization	Human 5-HT _{2C}	0.8	Full agonist	[5] [6]
[³ H]Inositol Phosphate Formation	Human 5-HT _{2B}	6.9	Agonist	[5] [6]
Calcium Mobilization	Human 5-HT _{2B}	1.8	Agonist	[5] [6]
[³ H]Inositol Phosphate Formation	Human 5-HT _{2A}	802	Weak partial agonist	[5] [6]
Calcium Mobilization	Human 5-HT _{2A}	7	Potent	[5] [6]
Arachidonic Acid Release	Human 5-HT _{2C}	38	77%	[5] [6]

In Vivo Studies and Effects

WAY-161503 has been investigated in various animal models, demonstrating effects consistent with 5-HT_{2C} receptor activation, such as antidepressant-like and anorectic effects.[\[1\]](#)[\[5\]](#)

Anorectic Effects

WAY-161503 produces a dose-dependent decrease in food intake in several rodent models of obesity.

Animal Model	Effect	ED ₅₀ (mg/kg)	Reference
24h fasted normal Sprague-Dawley rats	Decrease in 2-h food intake	1.9	[5]
Diet-induced obese mice	Decrease in 2-h food intake	6.8	[5]
Obese Zucker rats	Decrease in 2-h food intake	0.73	[5]

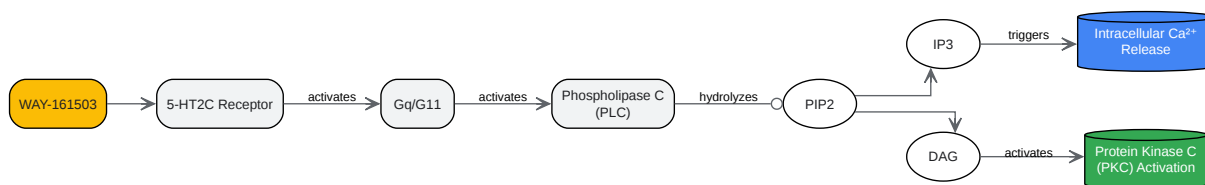
Chronic administration has been shown to decrease food intake and attenuate body weight gain without the development of tolerance to its anorectic effects.[\[5\]](#) The reduction in food intake can be reversed by the 5-HT_{2C} receptor antagonist SB-242084.[\[5\]](#)

Neuronal Activity

In vivo electrophysiology studies have shown that WAY-161503 inhibits the firing of serotonin neurons in the dorsal raphe nucleus (DRN).[\[7\]](#)[\[8\]](#) This inhibitory effect is mediated by the activation of GABAergic interneurons.[\[7\]](#)[\[8\]](#)[\[9\]](#)

Signaling Pathways and Experimental Workflows

The activation of 5-HT_{2C} receptors by WAY-161503 initiates a cascade of intracellular events. The primary signaling pathway involves the Gq/G11 family of G-proteins, leading to the activation of phospholipase C (PLC). PLC then hydrolyzes phosphatidylinositol 4,5-bisphosphate (PIP₂) into inositol trisphosphate (IP₃) and diacylglycerol (DAG). IP₃ triggers the release of intracellular calcium, while DAG activates protein kinase C (PKC).



Preparation

1. Cell Culture
(e.g., HEK293 or CHO cells
expressing 5-HT2C receptors)

2. Compound Preparation
(Serial dilution of
WAY-161503)

Experiment

3. Incubation
(Treat cells with
different concentrations
of WAY-161503)

4. Functional Assay
(e.g., Calcium mobilization
or Inositol phosphate assay)

Data Analysis

5. Data Acquisition
(Measure signal output)

6. Dose-Response Analysis
(Calculate EC₅₀ and E_{max})

WAY-161503

activates

DRN GABAergic Neuron
(with 5-HT2C receptors)

stimulates

GABA Release

acts on

DRN Serotonin Neuron
(with GABA_A receptors)

leads to

Inhibition of
Serotonin Neuron Firing

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